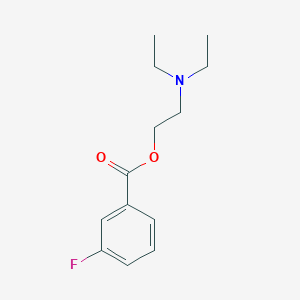
ethyl 2,3-dihydroindole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2,3-dihydroindole-1-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
The synthesis of ethyl 2,3-dihydroindole-1-carboxylate can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another method involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds, followed by esterification . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
ethyl 2,3-dihydroindole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
ethyl 2,3-dihydroindole-1-carboxylate has numerous scientific research applications:
Biology: The compound is studied for its role in cell signaling and as a precursor to biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 2,3-dihydroindole-1-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing cell signaling pathways and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and protein interactions.
Comparaison Avec Des Composés Similaires
ethyl 2,3-dihydroindole-1-carboxylate can be compared with other indole derivatives such as indole-3-acetic acid and indole-2-carboxylic acid . While these compounds share a common indole core, their functional groups and biological activities differ. For example, indole-3-acetic acid is a plant hormone involved in growth regulation, whereas indole-2-carboxylic acid has been studied for its antiviral properties
Propriétés
Numéro CAS |
61589-17-1 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
ethyl 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 |
Clé InChI |
FEFTZWVEDKFHFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=CC=CC=C21 |
SMILES canonique |
CCOC(=O)N1CCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)


![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
![chromeno[4,3-b]quinolin-6-one](/img/structure/B184693.png)

![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)


![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)

